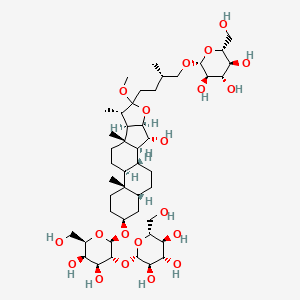
Timosaponin E2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Timosaponin E2 is a steroidal saponin compound primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a traditional Chinese medicinal plant. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Timosaponin E2 involves the extraction and purification from the rhizomes of Anemarrhena asphodeloides Bunge. The process typically includes the following steps:
Extraction: The dried rhizomes are ground into a fine powder and subjected to extraction using solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance countercurrent chromatography (HPCCC) and liquid chromatography-mass spectrometry (LC-MS) are employed to ensure high purity and yield .
化学反应分析
Types of Reactions: Timosaponin E2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Timosaponin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroidal saponins and their chemical properties.
Biology: Investigated for its role in cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
Timosaponin E2 exerts its effects through various molecular targets and pathways, including:
Apoptosis Induction: Activates pro-apoptotic proteins and inhibits anti-apoptotic proteins, leading to programmed cell death.
Autophagy Mediation: Modulates autophagy-related pathways, promoting the degradation of damaged cellular components.
Anti-inflammatory Effects: Inhibits key inflammatory mediators such as nuclear factor kappa B (NF-κB) and cyclooxygenase-2 (COX-2).
Neuroprotection: Protects neurons from oxidative stress and apoptosis by modulating signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway
相似化合物的比较
Timosaponin AIII: Known for its anti-cancer and anti-inflammatory properties.
Timosaponin BII: Exhibits neuroprotective and anti-inflammatory effects.
Sarsasapogenin: A steroidal sapogenin with anti-inflammatory and anti-cancer activities
Comparison: Timosaponin E2 is unique due to its specific molecular structure and the combination of pharmacological activities it exhibits. While Timosaponin AIII and Timosaponin BII share some similar properties, this compound has distinct effects on autophagy and apoptosis, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C46H78O20 |
|---|---|
分子量 |
951.1 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,3R,4R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C46H78O20/c1-19(18-60-41-37(57)34(54)30(50)25(15-47)62-41)8-13-46(59-5)20(2)28-39(66-46)33(53)29-23-7-6-21-14-22(9-11-44(21,3)24(23)10-12-45(28,29)4)61-43-40(36(56)32(52)27(17-49)64-43)65-42-38(58)35(55)31(51)26(16-48)63-42/h19-43,47-58H,6-18H2,1-5H3/t19-,20-,21+,22-,23+,24-,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43+,44-,45+,46?/m0/s1 |
InChI 键 |
AEQCVAHITMFLIK-VOLDOWPRSA-N |
手性 SMILES |
C[C@H]1[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |
规范 SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




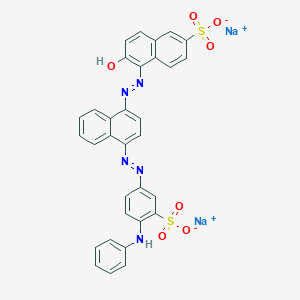
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
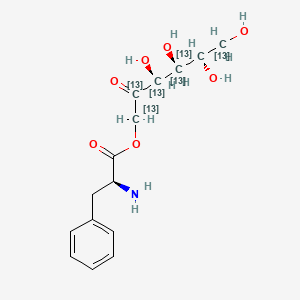
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
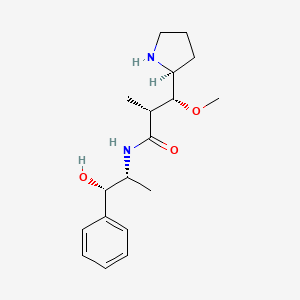
![2-(4-fluoro-2-methylphenoxy)-N-[3-(methylsulfonimidoyl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12383538.png)


![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12383549.png)
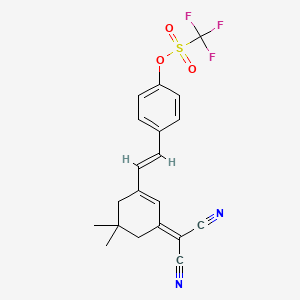
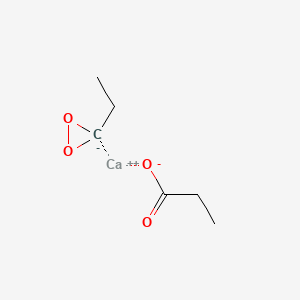
![(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid](/img/structure/B12383565.png)
